Technical Guide: TCS 5861528 Mechanism of Action & Experimental Application
Technical Guide: TCS 5861528 Mechanism of Action & Experimental Application
Executive Summary
TCS 5861528 (also known as Chembridge-5861528) is a selective, reversible antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1] It is a derivative of the widely used tool compound HC-030031, engineered for improved solubility while retaining selectivity against TRPV1 and NaV channels.
This guide details the physicochemical mechanism of TCS 5861528, its potency profile, and validated protocols for its application in nociceptive and inflammatory research.
Part 1: Molecular Identity & Pharmacodynamics
The Target: TRPA1 Gating
TRPA1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons (C-fibers and A
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Exogenous Electrophiles: Allyl isothiocyanate (AITC - mustard oil), cinnamaldehyde.
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Endogenous Oxidative Stress: 4-Hydroxynonenal (4-HNE), Hydrogen Peroxide (
).
Activation typically involves the covalent modification of cysteine residues (e.g., C621, C641, C665 in human TRPA1) within the N-terminal cytoplasmic domain, triggering a conformational change that opens the pore to
Mechanism of Antagonism
TCS 5861528 functions as a pore-blocker or allosteric modulator that stabilizes the closed state of the channel. Unlike the covalent agonists it opposes, TCS 5861528 interacts non-covalently.
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Action: It inhibits Calcium influx induced by both AITC (electrophilic) and non-electrophilic agonists.[2]
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Reversibility: The blockade is reversible upon washout, distinguishing it from irreversible antagonists that might permanently alkylate the channel.
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Selectivity: Crucially, TCS 5861528 displays >100-fold selectivity for TRPA1 over the structurally related TRPV1 channel. It does not antagonize TRPV1 even at concentrations up to 100
M.[1]
Pathway Visualization
The following diagram illustrates the competitive dynamic between oxidative agonists and TCS 5861528 at the neuronal membrane.
Figure 1: Signal transduction pathway of TRPA1-mediated nociception and the interception point of TCS 5861528.
Part 2: Potency & Selectivity Profile
Researchers must note that TCS 5861528 is a micromolar potency inhibitor. While less potent than newer nanomolar candidates (e.g., A-967079), its utility lies in its specific solubility profile and established literature baseline for diabetic neuropathy models.
Table 1: Physicochemical & Biological Properties
| Parameter | Value | Notes |
| IC50 (AITC-induced) | 14.3 | Blockade of AITC-evoked |
| IC50 (4-HNE-induced) | 18.7 | Blockade of oxidative stress agonist [1].[1][2] |
| Selectivity | > 100 | No activity at TRPV1 or NaV channels [2].[1] |
| Solubility (DMSO) | ~15 mg/mL | Significantly improved over HC-030031. |
| Solubility (Ethanol) | 0.1 mg/mL | Poor solubility in pure ethanol. |
| Molecular Weight | 369.42 g/mol | Small molecule, cell-permeable. |
Part 3: Experimental Protocols
In Vitro: FLIPR Calcium Assay
Objective: Quantify TRPA1 inhibition in HEK293 cells stably expressing human TRPA1.
Rationale: The Fluorometric Imaging Plate Reader (FLIPR) assay detects intracellular calcium flux. Probenecid is used to prevent the extrusion of the calcium-sensitive dye by anion transporters.
Workflow:
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Cell Plating: Seed hTRPA1-HEK293 cells in poly-D-lysine coated 384-well black-wall plates (15,000 cells/well). Incubate overnight at 37°C/5%
. -
Dye Loading:
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Wash cells with assay buffer (HBSS + 20 mM HEPES).
-
Load with Fluo-4 AM (2
M) containing 2.5 mM Probenecid . -
Incubate for 45 minutes at 37°C.
-
-
Pre-Incubation (Critical Step):
-
Add TCS 5861528 (concentration range: 0.1
M – 100 M). -
Incubate for 15 minutes prior to agonist addition to allow equilibrium binding.
-
-
Agonist Challenge:
-
Inject AITC (Final concentration: 10
M, approx. EC80).
-
-
Data Acquisition: Measure fluorescence (
) for 120 seconds. -
Analysis: Calculate % Inhibition relative to Vehicle (DMSO) control.
In Vivo: Diabetic Neuropathic Pain Model (Rat)
Objective: Assess anti-hyperalgesic efficacy in Streptozotocin (STZ)-induced diabetes.
Rationale: STZ destroys pancreatic
Protocol:
-
Induction: Administer STZ (50 mg/kg, i.p.) to male Sprague-Dawley rats. Confirm diabetes (Blood glucose > 15 mM) after 1 week.
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Development: Wait 3–4 weeks for mechanical hyperalgesia to develop (measured via Von Frey filaments).
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Preparation of TCS 5861528:
-
Dissolve in 10% DMSO / 10% Tween-80 / 80% Saline.
-
Note: Sonicate if necessary; ensure clear solution.
-
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Administration:
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Dose: 10 – 30 mg/kg.
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Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).
-
-
Testing: Measure paw withdrawal threshold (PWT) at 30, 60, and 120 minutes post-dose.
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Validation: Efficacy should manifest as a reversal of hypersensitivity (return to baseline PWT), not total anesthesia.
Figure 2: Experimental timeline for validating TCS 5861528 efficacy in diabetic neuropathy.
Part 4: Troubleshooting & Stability
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Solubility Issues:
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TCS 5861528 is hydrophobic.[3] If precipitation occurs in aqueous buffers, increase the DMSO concentration in the stock solution (up to 30 mg/mL) before dilution.
-
Limit: Ensure final DMSO concentration in cell assays is < 0.1% to avoid non-specific channel effects.
-
-
Species Differences:
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TRPA1 exhibits significant interspecies variance (Human vs. Rat vs. Mouse). While TCS 5861528 is effective in both Rat and Human models, IC50 values may shift. Always run a positive control (e.g., A-967079) if comparing across species.
-
-
Light Sensitivity:
-
TRPA1 agonists (like AITC) are volatile and light-sensitive. Prepare agonist plates immediately before use. TCS 5861528 itself is stable but should be stored at -20°C, desiccated.
-
References
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Wei, H., et al. (2009). Attenuation of mechanical hypersensitivity by an antagonist of the TRPA1 ion channel in diabetic animals.[2][4] Anesthesiology, 111(1), 147-154.[2]
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Wei, H., et al. (2010). Roles of cutaneous versus spinal TRPA1 channels in mechanical hypersensitivity in the diabetic or mustard oil-treated non-diabetic rat. Neuropharmacology, 58(3), 578-584.
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Tocris Bioscience. TCS 5861528 Product Datasheet.
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Cayman Chemical. TCS 5861528 Product Information.
